N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thiadiazole ring, a piperidine ring, and a benzo[d]thiazole moiety. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide typically involves multi-step reactions. One common approach is the reaction of 1,2,5-thiadiazole derivatives with piperidine derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or alkylating agents under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced functional groups .
Scientific Research Applications
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds with similar thiadiazole rings, known for their diverse biological activities.
Piperidine Derivatives: Compounds containing piperidine rings, widely used in medicinal chemistry.
Benzo[d]thiazole Derivatives: Compounds with benzo[d]thiazole moieties, known for their potential therapeutic applications.
Uniqueness
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide is unique due to its combination of structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a thiadiazole ring and a benzothiazole moiety. The synthesis typically involves several key steps:
- Formation of the Thiadiazole Ring : This is achieved through cyclization reactions involving sulfur and nitrogen-containing precursors.
- Piperidine Ring Formation : Often synthesized via hydrogenation of pyridine derivatives.
- Coupling Reactions : The final compound is formed by coupling the thiadiazole and piperidine with the benzothiazole derivative, usually employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key findings include:
Antimicrobial Activity
Research indicates that compounds with thiadiazole and benzothiazole moieties exhibit notable antimicrobial properties. The compound has been tested against various bacterial strains (e.g., E. coli, Bacillus mycoides) and fungi (Candida albicans), demonstrating significant inhibitory effects .
Minimum Inhibitory Concentration (MIC) values were determined for these microorganisms, suggesting that this compound could be a candidate for developing new antimicrobial agents.
Anticancer Properties
A range of studies has evaluated the anticancer potential of similar compounds featuring thiadiazole structures. For instance:
- Compounds derived from thiadiazoles have shown cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
- Notably, certain derivatives exhibited IC50 values in the micromolar range, indicating potent anticancer activity .
Table 1: Summary of Anticancer Activity
Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 | 0.65 | Induces apoptosis |
Compound B | HepG2 | 2.41 | Cell cycle arrest |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The thiadiazole ring may interact with specific enzymes or receptors involved in disease pathways, modulating their activity.
- Induction of Apoptosis : Studies have shown that treatment with certain derivatives leads to increased levels of pro-apoptotic factors like Bax and caspase-9 in cancer cells .
- Cell Cycle Modulation : Compounds have been reported to induce cell cycle arrest at critical phases (S and G2/M), which is crucial for their anticancer effects .
Case Studies
Several case studies highlight the efficacy of this compound:
- Study 1 : A series of synthesized derivatives were tested for their cytotoxic effects against multiple cancer cell lines, revealing promising results with selectivity towards cancerous cells over normal cells .
- Study 2 : An investigation into the antimicrobial properties found that modifications to the core structure enhanced activity against resistant bacterial strains .
Properties
IUPAC Name |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS2/c21-15(10-1-2-12-13(7-10)22-9-16-12)18-11-3-5-20(6-4-11)14-8-17-23-19-14/h1-2,7-9,11H,3-6H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDLVWLKXQOFLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC3=C(C=C2)N=CS3)C4=NSN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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